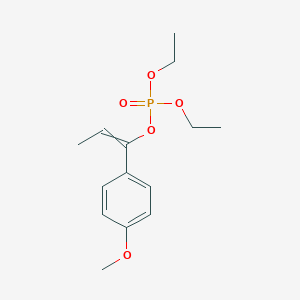
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate is an organic compound belonging to the class of anisoles, which are characterized by the presence of a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate typically involves the reaction of 4-methoxybenzaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The compound is typically purified through techniques such as recrystallization or chromatography to obtain the desired quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and the phosphate ester group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for specific applications.
Scientific Research Applications
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various cellular processes. By inhibiting STAT3 activation, the compound exerts anti-inflammatory and neuroprotective effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol: This compound shares a similar structure and has been studied for its anti-inflammatory and neuroprotective properties.
Diethyl 4-methoxyphenyl phosphate:
Uniqueness
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 activation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
530085-88-2 |
|---|---|
Molecular Formula |
C14H21O5P |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
diethyl 1-(4-methoxyphenyl)prop-1-enyl phosphate |
InChI |
InChI=1S/C14H21O5P/c1-5-14(12-8-10-13(16-4)11-9-12)19-20(15,17-6-2)18-7-3/h5,8-11H,6-7H2,1-4H3 |
InChI Key |
VHMMPLZVGZVUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















